[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
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Overview
Description
16-BETA-METHYL-17-ALPHA-PROPANOYLOXYPREGNA-1,4-DIENE-3,20-DIONE is a synthetic steroid compound with the molecular formula C25H32ClFO5. It is part of the corticosteroid family, which is known for its anti-inflammatory and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-BETA-METHYL-17-ALPHA-PROPANOYLOXYPREGNA-1,4-DIENE-3,20-DIONE typically involves the transformation of phytosterols into pregnatetraenedione through a combined microbial and chemical process. This process includes the conversion of phytosterols to 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC) by an engineered Mycolicibacterium neoaurum . The subsequent steps involve hydrolysis, decarboxylation rearrangement, dehydration, and dehydrogenation .
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product . The process is optimized to achieve high yields and minimize the use of organic solvents and toxic catalysts .
Chemical Reactions Analysis
Types of Reactions
16-BETA-METHYL-17-ALPHA-PROPANOYLOXYPREGNA-1,4-DIENE-3,20-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various corticosteroid derivatives, which are used in pharmaceutical applications for their anti-inflammatory and immunosuppressive properties .
Scientific Research Applications
16-BETA-METHYL-17-ALPHA-PROPANOYLOXYPREGNA-1,4-DIENE-3,20-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Employed in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 16-BETA-METHYL-17-ALPHA-PROPANOYLOXYPREGNA-1,4-DIENE-3,20-DIONE involves binding to glucocorticoid receptors, which leads to the modulation of gene expression and suppression of inflammatory responses. The compound exerts its effects by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 9-ALPHA,11-BETA-DICHLORO-17-ALPHA,21-DIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE
- 17-ALPHA-HYDROXY-5-BETA-PREGNANE-3,20-DIONE
- 11-BETA,17-ALPHA-DIHYDROXY-9-ALPHA-F-6-ALPHA-METHYLPREGNA-1,4-DIENE-3,20-DIONE
- 11-BETA,17-ALPHA-DIHYDROXYPREGN-4-ENE-3,20-DIONE
- 17-ALPHA,20-BETA,21-TRIHYDROXYPREGNA-1,4-DIENE-3,11-DIONE
Uniqueness
What sets 16-BETA-METHYL-17-ALPHA-PROPANOYLOXYPREGNA-1,4-DIENE-3,20-DIONE apart from similar compounds is its specific molecular structure, which confers unique anti-inflammatory and immunosuppressive properties. This makes it particularly valuable in the development of pharmaceutical drugs for treating inflammatory and autoimmune conditions .
Properties
Molecular Formula |
C25H32ClFO5 |
---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
[(9R,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14?,17?,18?,19?,22?,23?,24-,25-/m0/s1 |
InChI Key |
CBGUOGMQLZIXBE-KKHHUVAISA-N |
Isomeric SMILES |
CCC(=O)O[C@@]1(C(CC2C1(CC([C@]3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl |
Origin of Product |
United States |
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